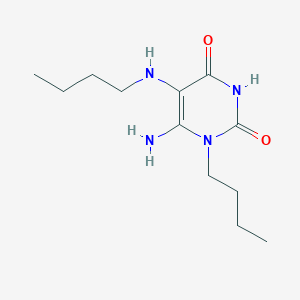
6-氨基-1-丁基-5-丁胺基-1H-嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is a compound with the molecular formula C12H22N4O2 and a molecular weight of 254.33 . It is a pyrimidine derivative that has been studied for its potential therapeutic applications, particularly as a matrix metalloproteinase (MMP) inhibitor. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
科学研究应用
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate pyrimidine precursors with butylamine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product. The exact methods used in industrial production are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
作用机制
The mechanism of action of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione involves its interaction with matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the degradation of extracellular matrix components, which is beneficial in conditions such as cancer and inflammatory diseases. The molecular targets and pathways involved include the active sites of MMPs, where the compound binds and inhibits their enzymatic activity.
相似化合物的比较
Similar Compounds
- 6-Amino-1-butyl-5-(3-methyl-butylamino)-1H-pyrimidine-2,4-dione
- 6-Amino-1-butyl-5-cyclopentylamino-1H-pyrimidine-2,4-dione
- 6-Amino-1-benzyl-5-ethylamino-1H-pyrimidine-2,4-dione
Uniqueness
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
生物活性
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its biological activity, particularly its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes involved in the degradation of extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
- Chemical Formula : C11H18N4O2
- Molecular Weight : 226.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The primary mechanism of action for 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is its inhibition of MMPs. By binding to the active sites of these enzymes, the compound prevents the breakdown of extracellular matrix proteins, which is beneficial in conditions characterized by excessive matrix degradation such as cancer and inflammatory diseases.
Biological Activity
Research indicates that 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione exhibits significant biological activities:
- MMP Inhibition : Studies have shown that this compound effectively inhibits various MMPs, particularly MMP-2 and MMP-9, which are implicated in tumor invasion and metastasis.
- Anticancer Properties : Its ability to inhibit MMPs suggests potential applications in cancer therapy. By preventing tumor cell invasion and metastasis, it could serve as a therapeutic agent in oncology .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, potentially reducing inflammation-related tissue damage by modulating MMP activity.
In Vitro Studies
In vitro studies have demonstrated that 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione can significantly reduce the activity of MMPs in cultured cancer cells. For instance:
- Study A : In human breast cancer cell lines, treatment with the compound resulted in a 50% reduction in MMP-9 activity compared to untreated controls.
In Vivo Studies
Animal models have provided further insights into the compound's efficacy:
- Study B : In a mouse model of melanoma, administration of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione led to a significant decrease in tumor size and metastasis compared to control groups.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
6-amino-1-butyl-5-(butylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-14-9-10(13)16(8-6-4-2)12(18)15-11(9)17/h14H,3-8,13H2,1-2H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHLGSWGZLAHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)CCCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














